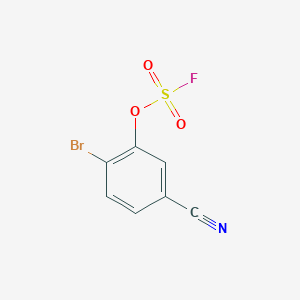

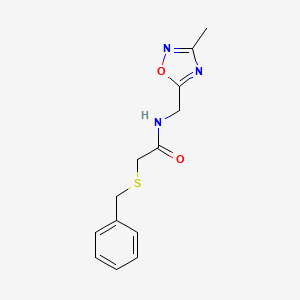

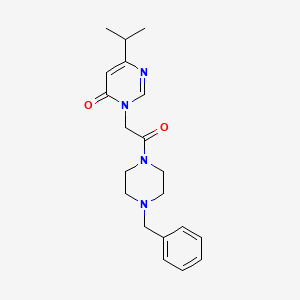

![molecular formula C15H14N4O B2751455 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(p-tolyl)acetamide CAS No. 306290-62-0](/img/structure/B2751455.png)

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(p-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(p-tolyl)acetamide” is a compound that has been characterized and tested in organic field-effect transistors (OFETs) . It’s part of a series of Donor–π–Acceptor–π–Donor compounds based on a 2H-benzo[d][1,2,3]triazole core .

Synthesis Analysis

The compound is part of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids that were successfully synthesized . Their structures were established by NMR and MS analysis .Molecular Structure Analysis

The electronic and molecular structures of these compounds were elucidated through optical and vibrational spectroscopy in conjunction with DFT calculations . The results indicate that the planarity of the structure and the good intramolecular charge transfer from the electron-donating to the electron-withdrawing fragments play a critical role .Chemical Reactions Analysis

In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Notably, the most potent compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .Physical And Chemical Properties Analysis

The compounds were tested in a top-contact/bottom-gate thin film transistor architecture, and they behave as p-type semiconductors . This indicates that they have certain electronic properties that make them suitable for use in such devices .Scientific Research Applications

- Photostabilizers are compounds that protect polymers and plastics from degradation caused by UV radiation. 2-(1H-1,2,3-benzotriazol-1-yl)-N-(4-methylphenyl)acetamide is commonly used as a photostabilizer due to its ability to absorb UV light and prevent photochemical reactions that lead to material breakdown. It finds applications in plastic films, coatings, and other UV-sensitive materials .

- The compound’s UV-absorbing properties extend beyond polymers. It is employed as a UV absorber in sunscreens, lotions, and cosmetics. By absorbing UV radiation, it shields the skin from harmful effects, such as sunburn and premature aging. Its benzotriazole moiety efficiently absorbs UV-B and UV-A rays, making it a valuable ingredient in skincare products .

- 2-(1H-1,2,3-benzotriazol-1-yl)-N-(4-methylphenyl)acetamide acts as a corrosion inhibitor for metals, particularly copper and its alloys. When added to cooling water systems, it forms a protective layer on metal surfaces, preventing oxidation and corrosion. This property is crucial in industrial applications, such as cooling towers and heat exchangers .

- The compound’s antioxidant activity makes it valuable in lubricants and oils. It inhibits the oxidation of lubricating oils, extending their lifespan and maintaining engine efficiency. By scavenging free radicals, it prevents the degradation of lubricant molecules, ensuring smooth operation in machinery and engines .

- Flame retardants are essential for enhancing fire safety in various materials. 2-(1H-1,2,3-benzotriazol-1-yl)-N-(4-methylphenyl)acetamide serves as a flame retardant in plastics, textiles, and coatings. It suppresses combustion by releasing non-flammable gases when exposed to heat, thus reducing the spread of flames. Its application extends to electronics, automotive components, and upholstery .

- The compound exhibits biocidal effects, making it useful in water treatment. It helps control microbial growth in cooling water systems, swimming pools, and industrial processes. By inhibiting bacterial and algal proliferation, it maintains water quality and prevents fouling in pipes and equipment .

Photostabilizers in Polymers and Plastics

UV Absorbers in Sunscreens and Cosmetics

Corrosion Inhibitors for Metals

Antioxidant Properties in Lubricants and Oils

Flame Retardants in Plastics and Textiles

Biocidal Properties in Water Treatment

These applications highlight the versatility of 2-(1H-1,2,3-benzotriazol-1-yl)-N-(4-methylphenyl)acetamide across diverse fields. Researchers continue to explore its properties and potential novel applications, underscoring its significance in materials science, chemistry, and industrial processes . If you need further details or have additional queries, feel free to ask! 😊

Mechanism of Action

properties

IUPAC Name |

2-(benzotriazol-1-yl)-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c1-11-6-8-12(9-7-11)16-15(20)10-19-14-5-3-2-4-13(14)17-18-19/h2-9H,10H2,1H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDIDGYTSMKNRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(p-tolyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-5-(4-fluorophenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2751379.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2751383.png)

![2-[({3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-phenyl-4-pyrimidinol](/img/structure/B2751386.png)

![1-[(3,5-Difluorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine](/img/structure/B2751388.png)

![[4-(Ethenyloxy)phenyl]methanol](/img/structure/B2751391.png)